molecular formula C9H6ClF3N2 B1422751 7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole CAS No. 1820707-60-5

7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole

Cat. No. B1422751
CAS RN: 1820707-60-5
M. Wt: 234.6 g/mol
InChI Key: KMNBZPCUCXJWCE-UHFFFAOYSA-N
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Description

“7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole” is a benzimidazole-derived compound . The benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .


Synthesis Analysis

Benzimidazole derivatives are typically synthesized by condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . A simple process to synthesize and separate benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .


Molecular Structure Analysis

The molecular structure of “7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole” is represented by the InChI code 1S/C9H6ClF3N2/c1-15-4-14-7-3-5 (9 (11,12)13)2-6 (10)8 (7)15/h2-4H,1H3 . The molecular weight of this compound is 234.61 .


Chemical Reactions Analysis

Benzimidazole derivatives have been intensively studied due to their diverse biological activities . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including those with a trifluoromethyl group, have been extensively studied for their antimicrobial properties. They exhibit a broad spectrum of activity against various bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Antitubercular Agents

Compounds with the benzimidazole moiety have shown promising results in combating Mycobacterium tuberculosis. The synthesis of benzimidazole derivatives and their evaluation against tuberculosis strains highlight their potential as antitubercular agents .

Antiviral Applications

The trifluoromethyl group in benzimidazoles has been associated with potent antiviral activities. These compounds can be designed to target specific viral enzymes or processes, offering a pathway for the development of novel antiviral drugs .

Anti-Inflammatory and Analgesic Effects

Benzimidazole derivatives are known to possess anti-inflammatory and analgesic properties. This makes them candidates for the treatment of inflammatory diseases and pain management .

Anticancer Research

The structural motif of benzimidazole is found in various anticancer agents. Its derivatives can interact with cancer cell DNA or proteins, leading to cell cycle arrest or apoptosis. Research in this area aims to discover new therapeutic options for cancer treatment .

Prostaglandin F Receptor Agonists

Trifluoromethyl benzimidazoles have been explored for their role as prostaglandin F receptor agonists. This application is significant in the treatment of conditions like glaucoma, where controlling intraocular pressure is crucial .

properties

IUPAC Name

7-chloro-1-methyl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3N2/c1-15-4-14-7-3-5(9(11,12)13)2-6(10)8(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNBZPCUCXJWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-methyl-5-(trifluoromethyl)benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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